molecular formula C39H62O12 B1679726 Prosapogenin A CAS No. 19057-67-1

Prosapogenin A

Cat. No.: B1679726
CAS No.: 19057-67-1
M. Wt: 722.9 g/mol
InChI Key: HDXIQHTUNGFJIC-UHFFFAOYSA-N
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Description

  • Biochemical Analysis

    Biochemical Properties

    Prosapogenin A plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. Specifically, it inhibits the STAT3 signaling pathway and modulates the expression of glycometabolism-related genes . The nature of these interactions involves the suppression of the STAT3 signaling pathway, which is considered to be an oncogene .

    Cellular Effects

    This compound has profound effects on various types of cells and cellular processes. It influences cell function by inducing growth inhibition and apoptosis in HeLa, HepG2, and MCF-7 cells . It impacts cell signaling pathways, gene expression, and cellular metabolism, primarily through the inhibition of the STAT3 signaling pathway and glycolysis .

    Molecular Mechanism

    The mechanism of action of this compound is complex and multifaceted. It exerts its effects at the molecular level by inhibiting the STAT3 signaling pathway and modulating the expression of glycometabolism-related genes . This includes binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

    Metabolic Pathways

    This compound is involved in several metabolic pathways. It interacts with enzymes or cofactors and can affect metabolic flux or metabolite levels. Specifically, it inhibits the STAT3 signaling pathway and modulates the expression of glycometabolism-related genes .

    Preparation Methods

    • Progenin III can be obtained from natural sources or synthesized.
    • Natural sources: Extracted from Veratrum, Dioscorea japonica, Ophiopogon planiscapus, Dracaena draco, and Allium vineale (wild garlic).
    • Synthetic routes: Detailed synthetic methods are not widely documented, but further research is needed to explore efficient synthetic pathways.
  • Chemical Reactions Analysis

    • Progenin III undergoes various reactions, including oxidation, reduction, and substitution.
    • Common reagents and conditions:
      • Oxidation: Typically involves oxidizing agents like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄).
      • Reduction: Utilizes reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
      • Substitution: May occur via nucleophilic substitution reactions.
    • Major products formed depend on the specific reaction conditions and starting materials.
  • Scientific Research Applications

    • Chemistry: Progenin III serves as a valuable intermediate in the synthesis of other bioactive compounds.
    • Biology: Researchers study its effects on cell signaling pathways, including inhibition of STAT3 signaling.
    • Medicine: Investigated for potential anti-cancer therapies due to its apoptosis-inducing properties.
    • Industry: Limited industrial applications currently exist, but its unique structure warrants further exploration.
  • Comparison with Similar Compounds

    Properties

    IUPAC Name

    2-[4,5-dihydroxy-6-(hydroxymethyl)-2-(5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl)oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol
    Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C39H62O12/c1-18-8-13-39(46-17-18)19(2)28-26(51-39)15-25-23-7-6-21-14-22(9-11-37(21,4)24(23)10-12-38(25,28)5)48-36-34(32(44)30(42)27(16-40)49-36)50-35-33(45)31(43)29(41)20(3)47-35/h6,18-20,22-36,40-45H,7-17H2,1-5H3
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    HDXIQHTUNGFJIC-UHFFFAOYSA-N
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CC=C6C5(CCC(C6)OC7C(C(C(C(O7)CO)O)O)OC8C(C(C(C(O8)C)O)O)O)C)C)C)OC1
    Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C39H62O12
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    722.9 g/mol
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Physical Description

    Solid
    Record name Ophiopogonin C'
    Source Human Metabolome Database (HMDB)
    URL http://www.hmdb.ca/metabolites/HMDB0029312
    Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
    Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

    CAS No.

    19057-67-1
    Record name Ophiopogonin C'
    Source Human Metabolome Database (HMDB)
    URL http://www.hmdb.ca/metabolites/HMDB0029312
    Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
    Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

    Melting Point

    238 - 240 °C
    Record name Ophiopogonin C'
    Source Human Metabolome Database (HMDB)
    URL http://www.hmdb.ca/metabolites/HMDB0029312
    Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
    Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
    Prosapogenin A
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    Customer
    Q & A

    Q1: How does Prosapogenin A exert its anticancer effects?

    A1: this compound has been shown to induce apoptosis (programmed cell death) in various cancer cell lines, including HeLa (cervical cancer) [, , , ], HepG2 (liver cancer) [], and MCF-7 (breast cancer) [, ]. This effect is attributed, at least in part, to its ability to inhibit the STAT3 signaling pathway [, ], a critical pathway often dysregulated in cancer, contributing to uncontrolled cell growth and survival.

    Q2: Does this compound affect cellular metabolism?

    A2: Yes, research suggests that this compound can modulate glycometabolism in cancer cells [, ]. Specifically, it has been shown to downregulate the expression of genes involved in glycolysis, such as GLUT1, HK (hexokinase), and PFKL (phosphofructokinase 1) []. This metabolic reprogramming may contribute to its anticancer activity by depriving cancer cells of essential energy sources.

    Q3: Does the sugar moiety of this compound play a role in its immunomodulatory activity?

    A3: Studies on Formosanin C, a diosgenin glycoside that yields this compound upon hydrolysis, suggest that the sugar moiety significantly influences its immunomodulatory effects []. While both compounds stimulated the proliferation of Con A-stimulated lymphocytes, Formosanin C exhibited higher potency. Further hydrolysis to Trillin and diosgenin abolished this activity, highlighting the importance of the sugar moiety for optimal immunomodulatory activity [].

    Q4: What is the molecular formula and weight of this compound?

    A4: this compound has the molecular formula C39H62O12 and a molecular weight of 722.9 g/mol.

    Q5: Which spectroscopic techniques are used to characterize this compound?

    A5: Researchers commonly employ a combination of spectroscopic techniques to elucidate the structure of this compound. These include nuclear magnetic resonance spectroscopy (NMR) (both 1H and 13C), mass spectrometry (MS), infrared spectroscopy (IR), and two-dimensional NMR techniques (2D-NMR) like COSY, HMBC, NOESY, and TOCSY [, , , , ].

    Q6: What are the common sources of this compound?

    A6: this compound is primarily found in plants belonging to the Dioscorea genus, commonly known as yams. Examples include Dioscorea zingiberensis [, , , , ], Dioscorea birmanica [, , ], Dioscorea villosa [, ], Dioscorea parviflora [], Dioscorea cayenensis [], and Dioscorea futschauensis []. Other plant sources include Smilax china [], Paris polyphylla [, ], Rhapis exelsa [], Costus lacerus [], Cordyline australis [], Allium gramineum [], and Ophiopogon planiscapus [].

    Q7: How is this compound typically extracted and isolated?

    A7: this compound is typically extracted from plant materials using solvents like methanol or ethanol. The extracts are then subjected to various chromatographic techniques such as silica gel column chromatography, reversed-phase high-performance liquid chromatography (HPLC), and centrifugal partition chromatography for purification and isolation [, , , , , ].

    Q8: Can the content of this compound be enhanced in plants?

    A8: Yes, studies have shown that enzymatic hydrolysis of Dioscorea zingiberensis using xylanase can significantly increase the content of this compound, along with other spirostanol saponins []. This enzymatic approach presents a promising strategy for enhancing the yield of valuable bioactive compounds like this compound from natural sources.

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